molecular formula C22H28N2O3 B2778648 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide CAS No. 942011-10-1

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide

Cat. No. B2778648
CAS RN: 942011-10-1
M. Wt: 368.477
InChI Key: RFVWTZMWRHFCNI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Without specific studies on “N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-phenylpropanamide”, it’s difficult to provide an analysis of its chemical reactions .

Scientific Research Applications

Synthesis and Chemical Structure

Research has been focused on the synthesis and characterization of various derivatives of morpholine and their potential applications. For instance, studies on oxyalkyl derivatives of trifluoromethanesulfonamide have highlighted the dynamic interplay between different types of chain and cyclic associates across different phase states, providing insights into the structural properties and potential chemical applications of such compounds N. Chipanina et al., 2020. Similarly, the synthesis of novel morpholin-3-fluorophenyl derivatives has been explored for their antibacterial and antifungal activities, underscoring the broader pharmacological potential of morpholine-based compounds Loganathan Velupillai et al., 2015.

Biological Activity and Applications

Morpholine derivatives have been extensively studied for their antimicrobial properties. For example, a series of N-phenylacetamide derivatives synthesized via the Mannich base method demonstrated significant antibacterial and antifungal activities, highlighting the therapeutic potential of such compounds A. Idhayadhulla et al., 2014. Furthermore, the design and synthesis of novel, selective, and orally bioavailable Adenosine A2A receptor antagonists based on morpholine derivatives have shown promising results in preclinical models of Parkinson's disease, suggesting potential applications in neuropharmacology Sujay Basu et al., 2017.

Photoinitiation Efficiency and Material Science

In the realm of material science, copolymeric systems incorporating morpholine moieties have been investigated for their photoinitiation efficiency in ultraviolet-curable pigmented coatings L. Angiolini et al., 1997. These studies contribute to our understanding of how morpholine derivatives can be utilized in the development of advanced materials with specific photophysical properties.

Advanced Drug Delivery Systems

The synthesis and evaluation of novel prodrugs for topical drug delivery, incorporating morpholinyl- and methylpiperazinylacyloxyalkyl esters, have demonstrated enhanced skin permeation and potential for improved therapeutic efficacy J. Rautio et al., 2000. Such research underscores the role of morpholine derivatives in designing more effective drug delivery systems.

Imaging and Diagnostics

The development of PET imaging ligands based on morpholine derivatives, such as the synthesis of [11C]HG-10-102-01 for imaging LRRK2 enzyme in Parkinson's disease, represents a significant advance in diagnostic imaging Min Wang et al., 2017. This research highlights the potential of morpholine derivatives in the creation of novel imaging agents for neurological disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-10-8-19(9-11-20)21(24-13-15-27-16-14-24)17-23-22(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,21H,7,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVWTZMWRHFCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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